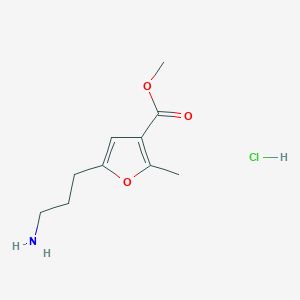

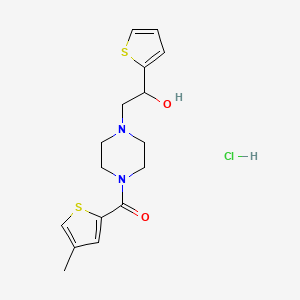

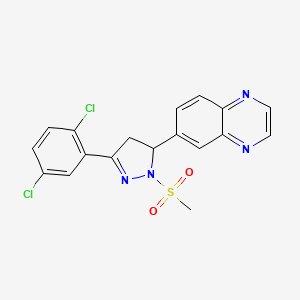

Methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of APMA involves taking propane diamine and methacryloyl chloride as reactants, using ethyl acetate as a reaction medium, reacting in the presence of Boc amino, and then removing Boc to obtain N-(3-aminopropyl)methacrylamide hydrochloride . This industrialized synthesis route is low in cost and high in productivity .Chemical Reactions Analysis

Amines, such as the 3-aminopropyl group in the compound, can participate in various reactions. For instance, they can form imine derivatives when reacted with aldehydes and ketones . They can also react with acid chlorides to form amides .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

- Reversible Blocking of Amino Groups : Research has explored the reversible blocking of amino groups using derivatives of maleic anhydride, which could be relevant to the manipulation of amino-functionalized compounds like Methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate;hydrochloride (Dixon & Perham, 1968).

- Synthesis and Biological Activity Studies : The study on Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, including amine derivatives, investigated their cytotoxicity against various cancer cell lines and bacteria, highlighting the potential of furan carboxylate derivatives in medicinal chemistry (Phutdhawong et al., 2019).

Polymer Science and Material Chemistry

- N-Heterocyclic Carbene-Organocatalyzed Ring-Opening Polymerization : The study demonstrates the use of aminoalcohols as initiators in the ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine, suggesting applications in creating polymers with specific end-group functionalities (Bakkali-Hassani et al., 2018).

Biochemical Applications and DNA Research

- Chemical Modification-Assisted Bisulfite Sequencing for 5-Carboxylcytosine Detection : This study introduces a method for detecting 5-carboxylcytosine in DNA, which could be relevant for research into DNA methylation and epigenetic modifications. The method involves chemical modification-assisted bisulfite sequencing, showcasing the utility of chemical modifications in biochemical research (Lu et al., 2013).

Analytical Chemistry

- High-Performance Liquid Chromatographic Determination of Honey Components : This study outlines a method for the determination of various furanic compounds in honey, indicating the analytical utility of similar compounds in food science and quality control (Nozal et al., 2001).

Mecanismo De Acción

Target of Action

Many compounds with an aminopropyl group, like the one in the requested molecule, are known to interact with various receptors or enzymes in the body. For example, aminopropyl can be a part of larger molecules that inhibit tyrosine kinase receptors .

Mode of Action

The mode of action of a compound depends on its structure and the target it interacts with. For instance, if the compound were to interact with tyrosine kinase receptors, it could inhibit the activity of these receptors, preventing the downstream signaling pathways from being activated .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. If the compound targets tyrosine kinase receptors, it could affect multiple signaling pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, some compounds with low oral bioavailability require high doses to achieve therapeutic effects .

Result of Action

The molecular and cellular effects of a compound’s action depend on its targets and mode of action. For example, inhibition of tyrosine kinase receptors can prevent cell proliferation and differentiation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, certain compounds are more effective at lower pH levels .

Propiedades

IUPAC Name |

methyl 5-(3-aminopropyl)-2-methylfuran-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-7-9(10(12)13-2)6-8(14-7)4-3-5-11;/h6H,3-5,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDOIHMLPKEFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CCCN)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)

![8,11-Dioxadispiro[3.2.4.2]tridecan-2-one](/img/structure/B2936294.png)

![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936308.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)

![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)